molecular formula C13H15N3O B13472276 2-(Piperidin-4-yl)-3h-quinazolin-4-one

2-(Piperidin-4-yl)-3h-quinazolin-4-one

Cat. No.: B13472276
M. Wt: 229.28 g/mol
InChI Key: UGBXLANVRZBTLM-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-3h-quinazolin-4-one: is a heterocyclic compound that features both a piperidine ring and a quinazolinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the quinazolinone moiety is a fused bicyclic system containing nitrogen atoms. These structural features make this compound a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-3h-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a piperidine derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

    Cyclization Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-3h-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazolinone moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-(Piperidin-4-yl)-3h-quinazolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-3h-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

2-(Piperidin-4-yl)-3h-quinazolin-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-piperidin-4-yl-3H-quinazolin-4-one

InChI

InChI=1S/C13H15N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16,17)

InChI Key

UGBXLANVRZBTLM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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